Cas no 84859-17-6 (1,2-Benzenediamine,N1,N2-bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-)

84859-17-6 structure
Productnaam:1,2-Benzenediamine,N1,N2-bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-
CAS-nummer:84859-17-6
MF:C20H30N4
MW:326.479004383087
CID:728660
1,2-Benzenediamine,N1,N2-bis(hexahydro-1-methyl-2H-azepin-2-ylidene)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenediamine,N1,N2-bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-
- 1-methyl-N-[2-[(1-methylazepan-2-ylidene)amino]phenyl]azepan-2-imine
- 1,2-Benzenediamine, N1,N2-bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-
-
- Inchi: 1S/C20H30N4/c1-23-15-9-3-5-13-19(23)21-17-11-7-8-12-18(17)22-20-14-6-4-10-16-24(20)2/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3
- InChI-sleutel: NZYJYIZAGIVTLE-UHFFFAOYSA-N
- LACHT: C1(N=C2CCCCCN2C)=CC=CC=C1N=C1CCCCCN1C
Berekende eigenschappen
- Exacte massa: 326.247047
- Monoisotopische massa: 326.247047
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 415
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 31.2
Experimentele eigenschappen
- Dichtheid: 1.09
- Kookpunt: 481.5°C at 760 mmHg
- Vlampunt: 245°C
- Brekindex: 1.59
- pka: 10.61±0.20(Predicted)
1,2-Benzenediamine,N1,N2-bis(hexahydro-1-methyl-2H-azepin-2-ylidene)- Gerelateerde literatuur
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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